molecular formula C11H16ClNO2 B2405690 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride CAS No. 211033-59-9

3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride

Cat. No.: B2405690
CAS No.: 211033-59-9
M. Wt: 229.7
InChI Key: XLSZJGSUZYGWIQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride is a chemical compound with a complex structure that includes both an amino group and a hydroxyl group

Scientific Research Applications

3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, it might be harmful if swallowed or if it comes into contact with the skin or eyes. It could also potentially be hazardous to the environment .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride typically involves the reaction of 1-phenyl-2-propanone with diethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one
  • 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-ol
  • 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one acetate

Uniqueness

3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-hydroxyethylamino)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c13-9-8-12-7-6-11(14)10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZJGSUZYGWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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